N-methyl-2-(4-methylphenoxy)acetamide
Description
N-Methyl-2-(4-methylphenoxy)acetamide is an acetamide derivative characterized by a methyl-substituted phenoxy group at the 2-position and a methyl group on the nitrogen atom. It is synthesized via reaction sequences involving 1H-pyrazol-3-amine, thiophene-2-carbaldehyde, and methyl/ethyl 2-(4-methylphenoxy)acetate, achieving ≥99% purity . The compound is notable for its cooling sensation properties, making it a candidate for use as a flavoring agent in food products. 4809) confirm its safety for consumption at current estimated dietary exposures .
Properties
IUPAC Name |
N-methyl-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-3-5-9(6-4-8)13-7-10(12)11-2/h3-6H,7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRLUVITUZCBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(4-methylphenoxy)acetamide typically involves the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with methylamine to produce the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, or thiols.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-methyl-2-(4-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-methyl-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted N-Arylacetamides
2-(4-Methylphenoxy)-N-(4-methylphenyl)acetamide (CAS 141079-21-2)
- Structure : Differs by having a 4-methylphenyl group instead of a methyl group on the acetamide nitrogen.
- Synthesis : Achieves 75% yield, lower than the target compound’s synthesis efficiency .
- Properties : The bulkier N-aryl group may reduce solubility in polar solvents compared to the N-methyl analog.
2-Azido-N-(4-methylphenyl)acetamide
- Structure: Features an azide (-N₃) group instead of the phenoxy moiety.
- Applications : The reactive azide group enables click chemistry applications, diverging from flavoring uses .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structure: Contains electron-withdrawing nitro (-NO₂) and sulfonyl (-SO₂CH₃) groups.
Phenoxy-Substituted Acetamides with Varied Substituents
N-Methyl-2-(4-phenoxyphenoxy)acetamide
- Structure: Replaces the 4-methylphenoxy group with a bulkier 4-phenoxyphenoxy chain.
- Synthesis: Yield >85% via reaction of N-methylchloroacetamide with 4-phenoxyphenol .
- Applications: Demonstrated insecticidal activity comparable to fenoxycarb, unlike the flavoring application of the target compound .
N-Methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide
Heterocyclic and Bioactive Analogs
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
- Applications: Potential antimicrobial or anticancer activity due to the benzothiazole moiety, diverging from sensory applications .
N-Methyl-2-(4-methylphenoxy)ethanamine Hydrochloride
Comparative Data Tables
Table 2: Regulatory and Functional Properties
Key Findings and Implications
- Structural-Activity Relationships : The N-methyl group in the target compound optimizes flavoring properties, while bulkier N-aryl or heterocyclic groups shift applications toward agrochemicals or pharmaceuticals.
- Synthetic Efficiency: Higher yields (>85%) are achieved in phenoxyphenoxy analogs compared to N-aryl derivatives (75%) .
- Regulatory Distinction : Only the target compound holds GRAS status, underscoring its unique safety profile for food applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
